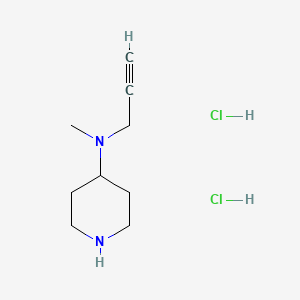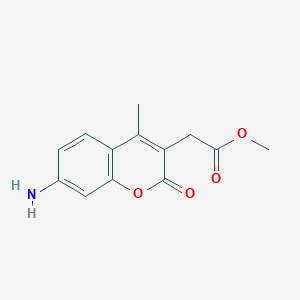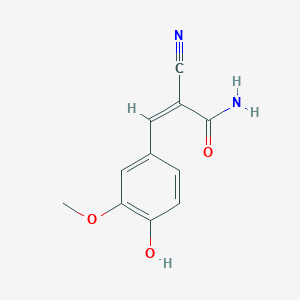
4-Methyl-5-(1H-pyrazol-4-yl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-(1H-pyrazol-4-yl)thiazole is a heterocyclic compound that combines a thiazole ring with a pyrazole ring. This compound is of significant interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of both thiazole and pyrazole rings in its structure imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1H-pyrazol-4-yl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylthiazole-5-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate aldehyde to yield the desired compound . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieving high purity and yield in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-5-(1H-pyrazol-4-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Corresponding oxides of the thiazole and pyrazole rings.
Reduction: Reduced forms of the thiazole and pyrazole rings.
Substitution: Alkylated or acylated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-Methyl-5-(1H-pyrazol-4-yl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-5-(1H-pyrazol-4-yl)thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylthiazole: Shares the thiazole ring but lacks the pyrazole moiety.
1H-Pyrazole: Contains the pyrazole ring but lacks the thiazole moiety.
Thiazolyl-pyrazole derivatives: Compounds with similar structures but different substituents on the thiazole or pyrazole rings.
Uniqueness
4-Methyl-5-(1H-pyrazol-4-yl)thiazole is unique due to the combination of both thiazole and pyrazole rings in its structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H7N3S |
|---|---|
Molekulargewicht |
165.22 g/mol |
IUPAC-Name |
4-methyl-5-(1H-pyrazol-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H7N3S/c1-5-7(11-4-8-5)6-2-9-10-3-6/h2-4H,1H3,(H,9,10) |
InChI-Schlüssel |
IROOYCCOOULFQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)C2=CNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


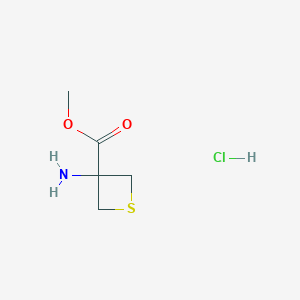
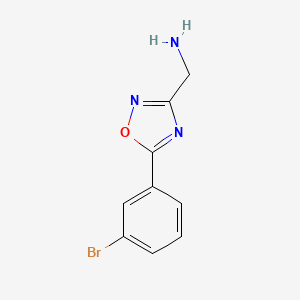
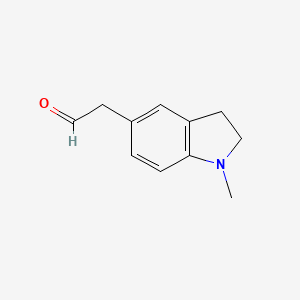
![1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13558676.png)
![2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13558684.png)
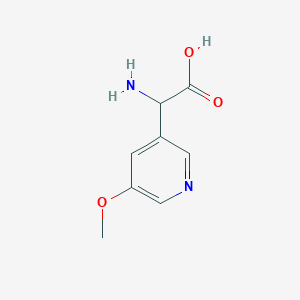

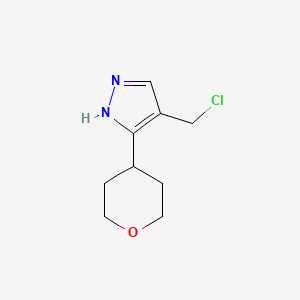

![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)

